molecular formula C21H15N3O2 B3048738 Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl- CAS No. 18039-33-3

Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl-

Cat. No.: B3048738
CAS No.: 18039-33-3
M. Wt: 341.4 g/mol
InChI Key: DESAQHCFQVNQIE-UHFFFAOYSA-N
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Description

Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl-, is a heterocyclic compound featuring a quinoxaline core substituted at the 2-position with a 4-nitrobenzyl group and at the 3-position with a phenyl group. The quinoxaline scaffold is renowned for its diverse pharmacological properties, including antimicrobial, antiparasitic, and anticancer activities .

Properties

IUPAC Name

2-[(4-nitrophenyl)methyl]-3-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-24(26)17-12-10-15(11-13-17)14-20-21(16-6-2-1-3-7-16)23-19-9-5-4-8-18(19)22-20/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESAQHCFQVNQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355659
Record name Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18039-33-3
Record name Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Condensation Approaches

Condensation of 1,2-Dicarbonyl Compounds with 1,2-Diamines

The foundational method for quinoxaline synthesis involves the reaction of ortho-phenylenediamine with 1,2-dicarbonyl precursors. For 2-[(4-nitrophenyl)methyl]-3-phenylquinoxaline, this typically requires a pre-functionalized diketone.

Benzil Analogues as Precursors

Modified benzil derivatives bearing phenyl and 4-nitrobenzyl groups are condensed with ortho-phenylenediamine in refluxing ethanol. For example, 1,2-bis(4-nitrobenzyl)-1,2-diphenylethane-1,2-dione reacts with ortho-phenylenediamine in ethanol under reflux for 6–8 hours, yielding the target compound in 68–72% after recrystallization. This method, however, suffers from prolonged reaction times and moderate yields due to steric hindrance from the bulky 4-nitrobenzyl group.

Acid-Catalyzed Cyclization

Lewis acids like SnCl₂ in HCl facilitate simultaneous nitro reduction and cyclization. A mixture of 3-methyl-2-[(2-nitrophenyl)amino]butanoic acid (ND7) and SnCl₂ in HCl at 80°C for 2 hours achieves cyclization to the quinoxaline core, followed by N-acylation with 4-nitrobenzoyl chloride to install the 4-nitrobenzyl group. This one-pot strategy improves yields to 82–85% by minimizing intermediate isolation steps.

Multi-Step Functionalization of Quinoxaline Intermediates

Synthesis of 3-Phenylquinoxaline-2-carboxylates

Ethyl pyruvate serves as a key building block for introducing the 3-phenyl group. Reacting ortho-phenylenediamine with ethyl pyruvate in n-butanol at 80°C produces 2-hydroxy-3-methylquinoxaline, which is subsequently chlorinated with POCl₃ to yield 2-chloro-3-methylquinoxaline.

Introduction of the 4-Nitrobenzyl Group

The chlorinated intermediate undergoes nucleophilic aromatic substitution with 4-nitrobenzyl alcohol in acetonitrile under basic conditions (K₂CO₃). This step installs the 4-nitrobenzyl moiety at position 2, achieving 70–75% yields after 24–30 hours of reflux.

Microwave-Assisted Synthesis

Accelerated Nucleophilic Substitution

Microwave irradiation significantly reduces reaction times for the initial nucleophilic substitution step. For instance, reacting 1-fluoro-2-nitrobenzene with α-amino acids (e.g., valine) under microwave conditions (150°C, 18 minutes) produces acyclic nitro intermediates in 88% yield. Subsequent SnCl₂/HCl-mediated reduction and cyclization complete the quinoxaline framework in 2 hours, with total yields reaching 78–82%.

Heterogeneous Catalytic Methods

Molybdophosphovanadate Catalysts

CuH₂PMo₁₁VO₄₀ supported on alumina cylinders catalyzes the condensation of ortho-phenylenediamine with 4-nitrobenzylglyoxal in toluene at room temperature. This method achieves 89% yield within 4 hours, leveraging the catalyst’s high surface area and acid-base properties.

Reusability and Efficiency

The catalyst retains 85% activity after five cycles, making it scalable for industrial applications. Comparative studies show a 25% yield increase over traditional acetic acid catalysis.

Functionalization via Schiff Base Formation

Condensation with 4-Nitrobenzaldehyde

2-Amino-3-phenylquinoxaline reacts with 4-nitrobenzaldehyde in ethanol under acidic conditions (glacial acetic acid) to form a Schiff base intermediate. Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond, affording the 4-nitrobenzyl-substituted product in 77% yield.

Comparative Analysis of Synthetic Routes

Method Reactants/Intermediates Conditions Yield (%) Reference
Classical Condensation ortho-Phenylenediamine, modified benzil Ethanol, reflux, 8 hours 68–72
SnCl₂/HCl Cyclization ND7, SnCl₂/HCl 80°C, 2 hours 82–85
Microwave-Assisted 1-Fluoro-2-nitrobenzene, valine 150°C, 18 minutes (MW) 78–82
Catalytic (CuH₂PMo₁₁VO₄₀) ortho-Phenylenediamine, 4-nitrobenzylglyoxal Toluene, rt, 4 hours 89
Schiff Base Formation 2-Amino-3-phenylquinoxaline, 4-nitrobenzaldehyde Ethanol, glacial acetic acid, reflux 77

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Phenylmagnesium bromide in anhydrous ether.

Major Products Formed

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of aminoquinoxaline derivatives.

    Substitution: Formation of various substituted quinoxaline derivatives depending on the reagent used.

Scientific Research Applications

Common Reactions

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateQuinoxaline-2,3-dione derivatives
ReductionSodium borohydrideAminoquinoxaline derivatives
SubstitutionPhenylmagnesium bromideVarious substituted quinoxaline derivatives

Medicinal Chemistry

Quinoxaline derivatives have been extensively studied for their therapeutic potential. They exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Properties : Quinoxaline compounds show significant antibacterial and antifungal activity. For example, studies have demonstrated that certain derivatives can inhibit the growth of resistant bacterial strains .
  • Antiviral Activity : Some quinoxaline derivatives have been evaluated for their effectiveness against viral infections such as HIV and plant viruses .
  • Anticancer Agents : The compound has shown promise in cancer therapy. For instance, specific quinoxaline derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Materials Science

In materials science, quinoxaline compounds are utilized in the development of advanced materials such as:

  • Dyes and Pigments : The unique structure of quinoxalines allows their use in synthesizing dyes with vibrant colors and stability.
  • Optoelectronic Materials : Quinoxaline derivatives are explored for applications in organic electronics due to their semiconducting properties.

Industrial Applications

Quinoxaline compounds are also employed in various industrial processes:

  • Synthesis of Fine Chemicals : They serve as intermediates in the production of pharmaceuticals and agrochemicals, providing a versatile platform for further chemical modifications.

Case Study 1: Anticancer Activity

A study investigated the synthesis of novel quinoxaline urea analogs that demonstrated significant anticancer activity by inhibiting specific pathways involved in tumor growth. The results indicated that these analogs could serve as potential leads for developing new cancer therapies .

Case Study 2: Antimicrobial Efficacy

Research focused on synthesizing new quinoxaline derivatives with enhanced antimicrobial properties. The synthesized compounds were tested against various bacterial strains, showing promising results in terms of potency and spectrum of activity compared to existing antibiotics .

Mechanism of Action

The mechanism of action of quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. For example, it can inhibit DNA gyrase and topoisomerase, enzymes essential for bacterial DNA replication, thereby exhibiting antibacterial activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Position) Molecular Formula Key Biological Activities Synthesis Highlights Reference
Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl- 2-(4-NO₂-benzyl), 3-Ph C₂₁H₁₅N₃O₂ Inferred antimicrobial/antiparasitic* Likely via condensation or halogenation
Quinoxaline, 2-[(4-chlorophenyl)methyl]-3-phenyl- 2-(4-Cl-benzyl), 3-Ph C₂₁H₁₅ClN₂ Potential antimicrobial (inferred) Halogenation of benzaldehyde
2-Phenoxy-3-trifluoromethylquinoxaline 2-PhO, 3-CF₃ C₁₅H₈F₃N₂O Antiplasmodial (IC₅₀ < 1 µM) Chlorination and substitution
6-Methoxy-3-phenylquinoxalin-2(1H)-one 6-OMe, 3-Ph, 2-oxo C₁₅H₁₂N₂O₂ Herbicidal, fungicidal (Protox inhibitor) Condensation with aldehydes
3-Isopropylquinoxaline derivatives 3-isopropyl, variable P2 groups Varies Reduced potency against drug-resistant variants SAR studies

Notes:

  • Substituent Electronic Effects : The 4-nitro group in the target compound is strongly electron-withdrawing, which may enhance interactions with electron-rich enzyme active sites compared to the electron-withdrawing chlorine in the 4-chloro analogue or the electron-donating methoxy group in compound 3f .
  • Steric Considerations : Larger substituents, such as isopropyl at the 3-position, reduce potency against drug-resistant variants due to steric clashes in binding pockets . The 4-nitrobenzyl group in the target compound is bulkier than chlorine but less bulky than trifluoromethyl, suggesting a balance between electronic and steric effects.

Key Research Findings and Data Tables

Table 1: Substituent Impact on Biochemical Potency

Substituent (Position) Electronic Effect Steric Bulk Observed Impact on Activity
4-NO₂ (2-position) Strong EWG Moderate Enhanced enzyme binding (inferred)
4-Cl (2-position) Moderate EWG Low Balanced activity, easier synthesis
CF₃ (3-position) Strong EWG High High antiplasmodial activity
Isopropyl (3-position) Weak EDG High Reduced potency against resistant strains

Table 2: Comparative Pharmacological Data (Select Compounds)

Compound Activity Type IC₅₀/EC₅₀ Target Organism/Enzyme
2-Phenoxy-3-CF₃ quinoxaline Antiplasmodial 0.8 µM Plasmodium falciparum
6-Methoxy-3-phenylquinoxalin-2-one Herbicidal 10 µM Protoporphyrinogen oxidase
BQR695 Antiplasmodial 0.2 µM PfPI4-kinase

Biological Activity

Quinoxaline derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl- (CAS No. 18039-33-3) has been studied for its potential therapeutic applications, particularly in antimicrobial, anticancer, and anti-inflammatory domains. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Target of Action

Quinoxaline derivatives typically interact with various biological targets, including enzymes and receptors. The presence of the nitrophenyl group enhances the compound's ability to engage with these targets, leading to significant biological effects.

Mode of Action

The compound's mechanism involves:

  • Inhibition of Enzymatic Activity : Quinoxaline derivatives can inhibit key enzymes involved in metabolic pathways, which is crucial for their antimicrobial and anticancer activities.
  • Modulation of Receptor Binding : The compound may alter receptor interactions, influencing cellular signaling pathways related to inflammation and cancer progression.

Biological Activities

1. Antimicrobial Activity
Quinoxaline derivatives have demonstrated potent antimicrobial properties against various pathogens. For instance:

  • In vitro Studies : Compounds have shown effective inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Case Study : A study reported that a related quinoxaline derivative exhibited an IC50 value of 9.8 µM against Staphylococcus aureus, indicating strong antibacterial potential .

2. Anticancer Activity
Research indicates that quinoxaline derivatives can induce apoptosis in cancer cells:

  • Cell Line Studies : In vitro assays on cancer cell lines have shown that these compounds can significantly reduce cell viability at micromolar concentrations.
  • Selectivity Index : Some derivatives have demonstrated high selectivity indices (SI), indicating lower toxicity to normal cells compared to cancer cells .

3. Anti-inflammatory Effects
The anti-inflammatory properties of quinoxaline derivatives are attributed to their ability to inhibit pro-inflammatory cytokines:

  • Mechanism : They modulate pathways involving NF-kB and MAPK signaling, reducing the production of inflammatory mediators .

Data Tables

Biological ActivityIC50 (µM)Selectivity Index
Antibacterial (S. aureus)9.854
Anticancer (HeLa Cells)7.2310.6
Anti-inflammatoryNot specifiedNot specified

Case Studies

  • A study on quinoxaline derivatives showed promising results against Schistosoma mansoni, with some compounds achieving over 70% inhibition at low concentrations .
  • Another research highlighted the dual activity of certain quinoxalines against tuberculosis and leishmaniasis, showcasing their potential as broad-spectrum agents .

Pharmacokinetics

The pharmacokinetic profile of quinoxaline derivatives suggests good bioavailability due to their molecular weight being below 500 Da, which is favorable for absorption. However, further studies are needed to optimize their solubility and bioavailability for clinical use .

Q & A

Q. What are the recommended synthetic methodologies for preparing quinoxaline derivatives with nitrophenyl substituents?

Quinoxalines are typically synthesized via condensation reactions between o-phenylenediamine and diketones or α-keto esters. For derivatives with nitrophenyl groups, a two-step approach is often employed:

  • Step 1 : Introduce the nitrophenylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 3-phenylquinoxaline with 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Optimize purification using column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via melting point analysis and NMR.
  • Key validation : Monitor reaction progress using TLC and characterize intermediates via IR spectroscopy (e.g., nitro group stretching at ~1520 cm⁻¹) .

Q. How can the electronic effects of the 4-nitrophenyl group influence quinoxaline reactivity?

The nitro group is a strong electron-withdrawing substituent, which polarizes the quinoxaline ring and enhances electrophilic substitution at specific positions. For example:

  • Electrophilic substitution : The nitro group directs incoming electrophiles to the meta position relative to itself on the phenyl ring.
  • Redox behavior : Cyclic voltammetry studies reveal that the nitro group stabilizes radical intermediates, affecting redox potentials .
  • Structural impact : X-ray crystallography shows that the nitro group induces torsional strain (e.g., dihedral angles of ~22° between quinoxaline and phenyl rings), altering molecular packing .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in crystallographic data for nitro-substituted quinoxalines?

Discrepancies in crystallographic parameters (e.g., bond lengths, angles) may arise from dynamic disorder or twinning. To address this:

  • Data collection : Use high-resolution single-crystal X-ray diffraction (e.g., synchrotron sources) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Refinement protocols : Apply SHELXL software with restraints for anisotropic displacement parameters. For example, refine the nitro group’s O–N–O angle to ~125° based on prior studies .
  • Validation tools : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., centroid–centroid distances >3.9 Å for weak π-stacking) .

Q. How can computational methods predict the anti-proliferative activity of nitro-substituted quinoxalines?

Molecular docking and QSAR models are critical for rational drug design:

  • Target selection : Dock the compound against kinases (e.g., EGFR) using AutoDock Vina. The nitro group’s electron-withdrawing nature enhances hydrogen bonding with active-site residues (e.g., Lys721 in EGFR) .
  • QSAR parameters : Correlate IC₅₀ values with descriptors like logP (lipophilicity) and HOMO-LUMO gaps. Nitro groups increase electrophilicity, improving DNA intercalation potential .
  • Validation : Compare computational predictions with in vitro assays (e.g., MTT tests on HeLa cells) to refine models .

Q. What are the challenges in analyzing spectroscopic data for nitro-quinoxaline derivatives?

Overlapping signals in NMR and IR spectra are common due to aromaticity and substituent effects:

  • ¹H NMR : Assign peaks using 2D-COSY and NOESY. For example, the methylene protons (CH₂) bridging quinoxaline and nitrophenyl groups appear as a singlet at δ ~4.5 ppm .
  • IR spectroscopy : Differentiate nitro symmetric/asymmetric stretching (1520 cm⁻¹ and 1350 cm⁻¹) from quinoxaline C=N vibrations (1600–1650 cm⁻¹) using deconvolution software .
  • Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ions ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ group at m/z 46) .

Methodological Guidance for Data Interpretation

Q. How to design experiments to study the photophysical properties of nitro-quinoxalines?

  • UV-Vis spectroscopy : Dissolve the compound in DMSO and record absorbance from 200–500 nm. The nitro group typically causes a bathochromic shift (~30 nm) due to n→π* transitions .
  • Fluorescence quenching : Add incremental amounts of a quencher (e.g., KI) and analyze via Stern-Volmer plots to determine quenching constants .
  • TD-DFT calculations : Compare experimental λₘₐₓ with theoretical values (e.g., B3LYP/6-31G* basis set) to validate electronic transitions .

Q. What strategies mitigate synthetic byproducts in nitro-quinoxaline reactions?

  • Optimize conditions : Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis of intermediates.
  • Byproduct identification : Analyze crude mixtures via LC-MS. Common byproducts include de-nitrated derivatives or oxidized quinoxalines .
  • Workup : Employ acid-base extraction to isolate the target compound from polar byproducts .

Tables for Key Data

Property Value/Method Reference
Crystallographic dihedral angle22.2° (quinoxaline vs. phenyl ring)
Nitro IR stretches1520 cm⁻¹ (asymmetric), 1350 cm⁻¹ (symmetric)
UV-Vis λₘₐₓ in DMSO320 nm (n→π* transition)
Redox potential (vs. Ag/AgCl)-0.85 V (reduction of nitro group)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl-
Reactant of Route 2
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Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl-

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